molecular formula C10H18N2O2 B2983451 1-Oxa-4-azaspiro[5.5]undecane-4-carboxamide CAS No. 2408971-20-8

1-Oxa-4-azaspiro[5.5]undecane-4-carboxamide

Cat. No.: B2983451
CAS No.: 2408971-20-8
M. Wt: 198.266
InChI Key: STUJDBQPHURITO-UHFFFAOYSA-N
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Description

1-Oxa-4-azaspiro[5.5]undecane-4-carboxamide is a spirocyclic compound characterized by its unique structural framework. The compound has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .

Scientific Research Applications

1-Oxa-4-azaspiro[5.5]undecane-4-carboxamide has a wide range of applications in scientific research:

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The compound and its derivatives have shown promising results in preliminary tests against various cancer cell lines . Compound 11h emerged as the most effective compound overall against the three tested cancer cell lines and is a promising candidate for further development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-4-azaspiro[5.5]undecane-4-carboxamide typically involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. The reaction conditions often include the use of a Grubbs catalyst for olefin metathesis, although this approach can be complex and expensive .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthetic routes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process often requires stringent control of reaction parameters such as temperature, pressure, and solvent composition to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Oxa-4-azaspiro[5.5]undecane-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1-Oxa-4-azaspiro[5.5]undecane-4-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as a potent inhibitor of the MmpL3 protein sets it apart from other similar compounds .

Properties

IUPAC Name

1-oxa-4-azaspiro[5.5]undecane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c11-9(13)12-6-7-14-10(8-12)4-2-1-3-5-10/h1-8H2,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUJDBQPHURITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CN(CCO2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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